molecular formula C17H28F3N7O9S B13915925 Arg-Gly-Asp-Cys TFA

Arg-Gly-Asp-Cys TFA

Cat. No.: B13915925
M. Wt: 563.5 g/mol
InChI Key: AJFGGKXZCJCXNM-HBJOHWKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arg-Gly-Asp-Cys TFA is a peptide compound known for its role in inhibiting platelet aggregation and fibrinogen binding. It is the binding motif of fibronectin to cell adhesion molecules, making it significant in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Asp-Cys TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly used for protecting the amino groups during synthesis . The process involves:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Arg-Gly-Asp-Cys TFA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides through disulfide bond formation.

Scientific Research Applications

Arg-Gly-Asp-Cys TFA has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-Gly-Asp-Cys TFA is unique due to its specific sequence and ability to form disulfide bonds, which can enhance its stability and functionality in biological systems. Its role in inhibiting platelet aggregation and promoting cell adhesion makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C17H28F3N7O9S

Molecular Weight

563.5 g/mol

IUPAC Name

(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8+,9-;/m0./s1

InChI Key

AJFGGKXZCJCXNM-HBJOHWKNSA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.